molecular formula C14H9BrClN B1275195 5-bromo-2-(4-chlorophenyl)-1H-indole CAS No. 881040-30-8

5-bromo-2-(4-chlorophenyl)-1H-indole

Cat. No. B1275195
M. Wt: 306.58 g/mol
InChI Key: NAIYVMRIKUGKNC-UHFFFAOYSA-N
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Description

The compound "5-bromo-2-(4-chlorophenyl)-1H-indole" is a derivative of indole, which is a fundamental skeleton in many natural and synthetic molecules with significant biological activities. Indole derivatives are known for their diverse biological properties, such as anti-tumor and anti-inflammatory activities, often associated with DNA and protein interactions .

Synthesis Analysis

While the specific synthesis of "5-bromo-2-(4-chlorophenyl)-1H-indole" is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, the synthesis of related compounds typically involves condensation reactions under reflux conditions or by stirring precursor compounds in the presence of activating agents in dry conditions . These methods yield the desired compounds in good to very good yields and are characterized by spectroscopic techniques such as NMR, IR, and LC-MS, as well as by single-crystal X-ray diffraction studies .

Molecular Structure Analysis

The molecular structure of indole derivatives is often confirmed by single-crystal X-ray diffraction, which provides detailed information about the crystal system, space group, and unit cell parameters . For example, one study reported the crystal structure of a related compound crystallizing in the orthorhombic space group with specific unit cell parameters . Another study described a compound crystallizing in the monoclinic crystal system with its own unique parameters . These structures are further analyzed using Hirshfeld surface analysis to understand the intermolecular interactions responsible for molecular packing .

Chemical Reactions Analysis

The reactivity of indole derivatives can be explored through various computational methods, including Density Functional Theory (DFT) and Conceptual DFT (CDFT). These methods help predict global reactivity descriptors and local nucleophilic/electrophilic regions, providing insights into the compound's chemical reactivity properties . Additionally, the electrophilic and nucleophilic regions can be visualized using molecular electrostatic potential maps .

Physical and Chemical Properties Analysis

Indole derivatives exhibit a range of physical and chemical properties. For instance, they can show good thermal stability up to certain temperatures . The electronic properties, such as UV absorption peaks and hyperpolarizability, suggest potential applications in materials science, such as in non-linear optical (NLO) materials . The molecular electrostatic potential maps and frontier molecular orbitals (HOMO and LUMO) analysis provide insights into the electronic characteristics of these compounds .

Scientific Research Applications

Manufacturing of Therapeutic SGLT2 Inhibitors

  • Field : Pharmaceutical Chemistry
  • Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound similar to the one you mentioned, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
  • Methods : The preparation involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
  • Results : The preparation was run successfully on approximately 70kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

Synthesis of Antidepressant Molecules

  • Field : Medicinal Chemistry
  • Application : Metal-catalyzed reactions play a significant role in the synthesis of antidepressant molecules .
  • Methods : Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
  • Results : This review examines current developments in the catalytic synthesis of antidepressants and their potential application over the previous thirteen years .

Natural Source, Bioactivity and Synthesis of Benzofuran Derivatives

  • Field : Medicinal Chemistry
  • Application : Benzofuran compounds, which are structurally similar to the compound you mentioned, are ubiquitous in nature. They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
  • Methods : Various methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
  • Results : The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds .

5-Bromo-2-{[(4-Chlorophenyl)Sulfonyl]Amino}Benzoic Acid

  • Field : Pharmaceutical Chemistry
  • Methods : The methods of application or experimental procedures are not available .
  • Results : The results or outcomes obtained are not available .

Anti-Hepatitis C Virus Activity

  • Field : Medicinal Chemistry
  • Application : The recently discovered novel macrocyclic benzofuran compound, which is structurally similar to the compound you mentioned, has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
  • Methods : The methods of application or experimental procedures are not available .
  • Results : The results or outcomes obtained are not available .

Anticancer Agents

  • Field : Medicinal Chemistry
  • Application : Novel scaffold compounds of benzothiophene and benzofuran, which are structurally similar to the compound you mentioned, have been developed and utilized as anticancer agents .
  • Methods : The methods of application or experimental procedures are not available .
  • Results : The results or outcomes obtained are not available .

properties

IUPAC Name

5-bromo-2-(4-chlorophenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClN/c15-11-3-6-13-10(7-11)8-14(17-13)9-1-4-12(16)5-2-9/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIYVMRIKUGKNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901291554
Record name 5-Bromo-2-(4-chlorophenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901291554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-(4-chlorophenyl)-1H-indole

CAS RN

881040-30-8
Record name 5-Bromo-2-(4-chlorophenyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881040-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(4-chlorophenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901291554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Naureen, S Noreen, A Nazeer, M Ashraf… - Medicinal Chemistry …, 2015 - Springer
A series of new trisubstituted imidazoles-3-(4,5-diaryl-1H-imidazol-2-yl)-2-phenyl-1H-indole derivatives (2a–2u) were synthesized and evaluated for their α-glucosidase inhibition. The …
Number of citations: 29 link.springer.com
S Yu, L Qi, K Hu, J Gong, T Cheng… - The Journal of …, 2017 - ACS Publications
A palladium-catalyzed tandem addition/cyclization of 2-(2-aminoaryl)acetonitriles with arylboronic acids has been developed for the first time, achieving a new strategy for direct …
Number of citations: 55 pubs.acs.org
AS Aldoshin, AA Tabolin, SL Ioffe… - European Journal of …, 2018 - Wiley Online Library
The reaction of 2‐fluoro‐2‐nitrostyrenes with various indoles was investigated. We found that the reaction proceeds as a Michael addition in a highly regioselective manner to form 3‐(1‐…
MAS Estevão - 2014 - run.unl.pt
Esta dissertação baseia-se na síntese de novos compostos derivados do núcleo indólico ea sua avaliação biológica, de modo a procurar novos candidatos a fármacos, incluindo, …
Number of citations: 2 run.unl.pt

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